trans-4-Morpholinocyclohexanamine
Overview
Description
Trans-4-Morpholinocyclohexanamine: is a cyclic amine with the molecular formula C10H20N2O. This compound is known for its unique physical and chemical properties, making it widely used in scientific experiments. It is often studied for its biological properties, toxicity, and safety in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-4-Morpholinocyclohexanamine can be synthesized through several methods. One common approach involves the catalytic hydrogenation of p-toluidine in the presence of alkali hydroxide and a noble metal catalyst . Another method includes the isomerization of a Schiff’s base followed by acid hydrolysis to obtain the desired compound .
Industrial Production Methods: In industrial settings, this compound is often produced through bulk custom synthesis. This involves large-scale manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Trans-4-Morpholinocyclohexanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into other functional groups.
Reduction: Reduction reactions can be used to modify the compound’s structure by adding hydrogen atoms.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Trans-4-Morpholinocyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its biological properties, including its effects on cellular processes and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of trans-4-Morpholinocyclohexanamine involves its interaction with specific molecular targets and pathways. This compound can modulate cellular processes by binding to receptors or enzymes, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Trans-4-Methylcyclohexylamine: Similar in structure but with a methyl group instead of a morpholine ring.
Cyclohexylamine: Lacks the morpholine ring, making it less versatile in certain applications.
Morpholine: Contains the morpholine ring but lacks the cyclohexane structure.
Uniqueness: Trans-4-Morpholinocyclohexanamine is unique due to its combination of a morpholine ring and a cyclohexane structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
4-morpholin-4-ylcyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h9-10H,1-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUNCAQFNNEGBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626483 | |
Record name | 4-(Morpholin-4-yl)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847798-79-2, 558442-97-0 | |
Record name | 4-(4-Morpholinyl)cyclohexanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847798-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Morpholin-4-yl)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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